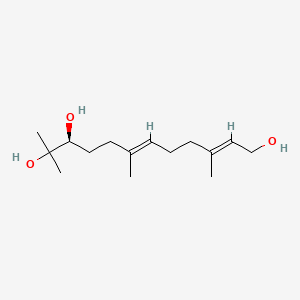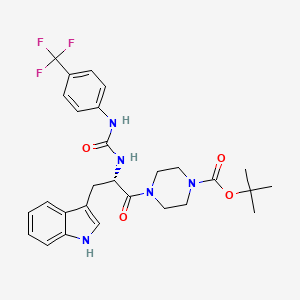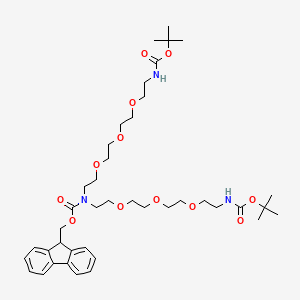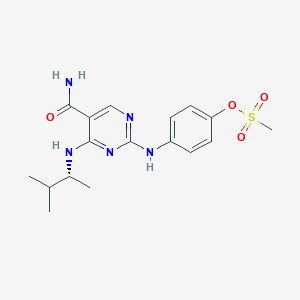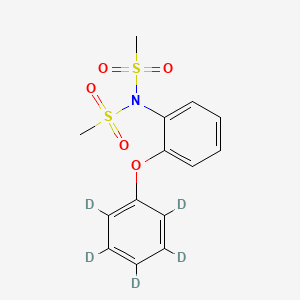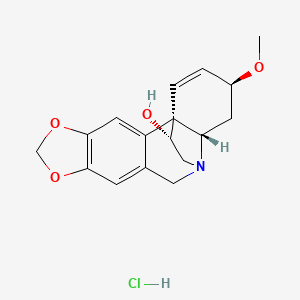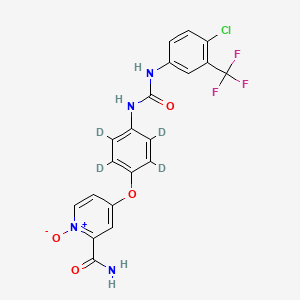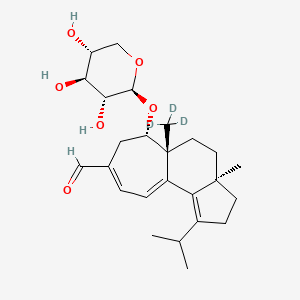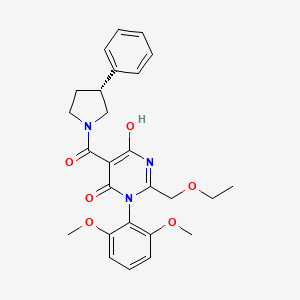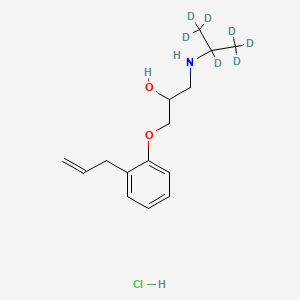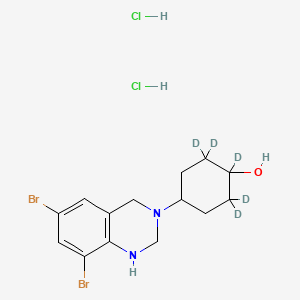
Ambroxol Cyclic Impurity-d5 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ambroxol Cyclic Impurity-d5 (dihydrochloride) is a deuterated form of Ambroxol Cyclic Impurity, which is a metabolite and impurity of the bronchosecretolytic drug, Ambroxol. This compound is primarily used in research settings, particularly in the fields of proteomics and stable isotope labeling. The molecular formula of Ambroxol Cyclic Impurity-d5 (dihydrochloride) is C14H15D5Br2Cl2N2O, and it has a molecular weight of 468.07 .
Preparation Methods
The synthesis of Ambroxol Cyclic Impurity-d5 (dihydrochloride) involves the incorporation of deuterium atoms into the molecular structure of Ambroxol Cyclic Impurity. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Cyclization: Formation of the cyclic structure through intramolecular reactions.
Halogenation: Introduction of bromine atoms into the cyclic structure.
Hydrochloride Formation: Conversion of the compound into its dihydrochloride salt form.
The reaction conditions for each step may vary, but they generally involve the use of deuterated reagents, catalysts, and specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms .
Chemical Reactions Analysis
Ambroxol Cyclic Impurity-d5 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ambroxol Cyclic Impurity-d5 (dihydrochloride) has several scientific research applications, including:
Proteomics: Used as a biochemical tool in proteomics research to study protein structures and functions.
Stable Isotope Labeling: Employed in stable isotope labeling experiments to trace metabolic pathways and study reaction mechanisms.
Chemical Identification: Utilized as a chemical reference for qualitative and quantitative analysis in various research fields.
Environmental Studies: Applied in environmental research to study the behavior and fate of deuterated compounds in different environments.
Mechanism of Action
The mechanism of action of Ambroxol Cyclic Impurity-d5 (dihydrochloride) involves its interaction with molecular targets and pathways similar to those of Ambroxol. The compound may interact with specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific research context and experimental conditions .
Comparison with Similar Compounds
Ambroxol Cyclic Impurity-d5 (dihydrochloride) can be compared with other similar compounds, such as:
Ambroxol Cyclic Impurity: The non-deuterated form of the compound, which lacks the deuterium atoms.
Ambroxol: The parent compound, which is a bronchosecretolytic drug used to treat respiratory conditions.
Other Deuterated Compounds: Similar deuterated compounds used in stable isotope labeling and research applications.
The uniqueness of Ambroxol Cyclic Impurity-d5 (dihydrochloride) lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability .
Properties
Molecular Formula |
C14H20Br2Cl2N2O |
|---|---|
Molecular Weight |
468.1 g/mol |
IUPAC Name |
1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;dihydrochloride |
InChI |
InChI=1S/C14H18Br2N2O.2ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;;/h5-6,11-12,17,19H,1-4,7-8H2;2*1H/i3D2,4D2,12D;; |
InChI Key |
CLCZRFDYWIGODR-HYKZTMDQSA-N |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])O)([2H])[2H])N2CC3=C(C(=CC(=C3)Br)Br)NC2)[2H].Cl.Cl |
Canonical SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


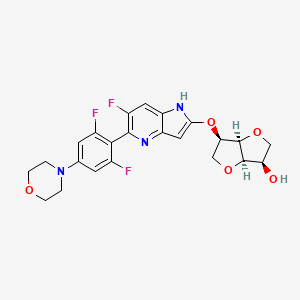
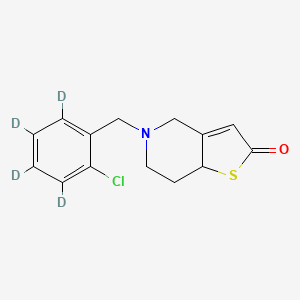
![4-[(4E)-3-methyl-5-oxo-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B12418382.png)
